molecular formula C3H5FO3S B2951954 Fluorosulfonyloxycyclopropane CAS No. 2411264-79-2

Fluorosulfonyloxycyclopropane

Cat. No.: B2951954
CAS No.: 2411264-79-2
M. Wt: 140.13
InChI Key: POYDMIVACOPVKV-UHFFFAOYSA-N
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Description

Fluorosulfonyloxycyclopropane: is a chemical compound characterized by the presence of a fluorosulfonyl group attached to a cyclopropane ring

Synthetic Routes and Reaction Conditions:

  • Direct Fluorosulfonylation: This method involves the direct introduction of a fluorosulfonyl group to a cyclopropane ring. It is a concise and efficient approach, often utilizing fluorosulfonyl radicals as intermediates.

  • Photoredox Catalytic Radical Fluorosulfonylation: This method employs photoredox catalysis to generate fluorosulfonyl radicals, which then react with olefins to form this compound. This approach is advantageous due to its bench-stable reagents and high yields.

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to convert this compound into its corresponding reduced forms.

  • Substitution: Substitution reactions involving the fluorosulfonyl group can lead to the formation of different functionalized derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Sulfonyl fluorides, sulfonic acids, and other oxidized derivatives.

  • Reduction Products: Cyclopropanes with reduced fluorosulfonyl groups.

  • Substitution Products: Functionalized cyclopropanes with different substituents.

Scientific Research Applications

Chemistry: Fluorosulfonyloxycyclopropane is used in organic synthesis as a building block for the construction of complex molecules. Its unique reactivity makes it a valuable reagent in various synthetic pathways.

Biology: In chemical biology, this compound is employed as a bioorthogonal probe due to its ability to react selectively with specific biomolecules. This property is useful in labeling and tracking biological processes.

Medicine: . Its incorporation into drug molecules can enhance their efficacy and selectivity.

Industry: this compound is utilized in materials science for the preparation of advanced materials with unique properties. It is also used in polymer synthesis to create novel polymeric materials.

Mechanism of Action

The mechanism by which fluorosulfonyloxycyclopropane exerts its effects involves its interaction with specific molecular targets and pathways. The fluorosulfonyl group can act as a reactive warhead, forming covalent bonds with nucleophilic sites on biomolecules. This covalent modification can alter the function of the target molecule, leading to desired biological effects.

Comparison with Similar Compounds

  • Fluorosulfonylbenzene: Similar in structure but lacks the cyclopropane ring.

  • Fluorosulfonylalkanes: Similar fluorosulfonyl group but different alkane backbones.

  • Fluorosulfonylalkenes: Similar fluorosulfonyl group but with an alkene group instead of cyclopropane.

Uniqueness: Fluorosulfonyloxycyclopropane is unique due to its combination of the fluorosulfonyl group and the cyclopropane ring, which imparts distinct reactivity and stability compared to other similar compounds.

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Properties

IUPAC Name

fluorosulfonyloxycyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5FO3S/c4-8(5,6)7-3-1-2-3/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYDMIVACOPVKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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